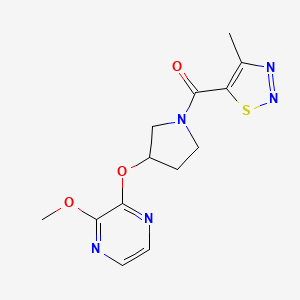

5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid" is a halogenated pyridine derivative, which is a class of compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science. The presence of bromo and chloro substituents, along with the carboxylic acid group, suggests that this compound could be an intermediate in the synthesis of more complex molecules or possess biological activity.

Synthesis Analysis

The synthesis of halogenated pyridine derivatives often involves nucleophilic substitution reactions, as well as cyclization and functional group transformations. For example, the synthesis of related compounds has been demonstrated through the conversion of chloro- and bromo-trifluoromethylpyridines into carboxylic acids . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods could potentially be adapted for the synthesis of "5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated pyridine derivatives can be characterized using spectroscopic techniques such as IR, NMR, and HRMS, as well as crystallography. For instance, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of "5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid" and confirm its identity.

Chemical Reactions Analysis

The reactivity of halogenated pyridine derivatives can be explored through various chemical reactions. For example, the bromo and chloro substituents on the pyridine ring can participate in further functionalization reactions, such as cross-coupling, to introduce new functional groups or to create biologically active molecules . The carboxylic acid group also offers opportunities for the formation of amides, esters, and other derivatives, which can be useful in drug design and synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid" can be inferred from related compounds. For example, the presence of halogen atoms is likely to influence the compound's lipophilicity, boiling point, and density. The carboxylic acid group contributes to the compound's acidity and solubility in polar solvents. The fluorescence derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) analysis has been reported, which could be applicable for the detection and quantification of this compound .

科学的研究の応用

Synthesis and Chemical Properties

Pyridine derivatives, including those related to "5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid," are pivotal in organic chemistry for synthesizing various bioactive molecules and intermediates in pharmaceuticals. For instance, the synthesis and biological evaluation of acyclic pyridine C-nucleosides highlight the utility of pyridine derivatives in generating compounds with potential applications against a range of tumor-cell lines and viruses, despite the specific compounds not showing marked biological activity (J. V. Hemel et al., 1994). Similarly, functionalization and metalations of halogenated pyridines demonstrate their versatility in organic synthesis, allowing for the creation of diverse carboxylic acids with potential applications in drug synthesis and materials science (F. Cottet et al., 2004).

Pharmaceutical Intermediates

Compounds similar to "5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid" serve as intermediates in the synthesis of pharmaceuticals. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in new insecticide development, illustrates the role of bromo-chloro-pyridine derivatives in producing agrochemicals and potentially pharmaceuticals (Niu Wen-bo, 2011).

Catalysis and Material Science

Research into catalytic processes and material science also benefits from the chemical properties of pyridine derivatives. For instance, the use of halosuccinimides in the synthesis of pyridines showcases the application of such compounds in catalytic transformations, leading to the development of new materials and catalysts with improved efficiency and selectivity (M. Bagley et al., 2004).

特性

IUPAC Name |

5-bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O2/c13-7-4-10(12(17)18)11(15-6-7)16-9-3-1-2-8(14)5-9/h1-6H,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFPGAHEIUROFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=N2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(3-chloroanilino)pyridine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2520695.png)

![{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2520696.png)

![2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2520698.png)

![Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2520703.png)

![5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2520707.png)